2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
Description
Chemical Structure: 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate (CAS 85187-78-6) is a sulfonate ester derivative characterized by:
- A central 2-methylpropane sulfonate backbone.
- An acrylamido (1-oxoallyl) amino group.
- A 2-hydroxyethyl ester substituent.
Properties
CAS No. |
63314-81-8 |
|---|---|
Molecular Formula |
C9H17NO5S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C9H17NO5S/c1-4-8(12)10-9(2,3)7-16(13,14)15-6-5-11/h4,11H,1,5-7H2,2-3H3,(H,10,12) |
InChI Key |
QFRFTEYGNDTAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)OCCO)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate typically involves the reaction of 2-methyl-2-((1-oxoallyl)amino)propanesulphonic acid with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulphonate esters.
Scientific Research Applications
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, stabilizing their structure and enhancing their activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Likely $ C{10}H{17}NO_6S $ (inferred from related sodium salts in ).
- Applications : Used in specialty polymers, surfactants, or coatings due to its reactive acrylamido and sulfonate groups .
Comparison with Structurally Similar Compounds
Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate (CAS 5165-97-9)
Structural Differences :
- Counterion : Sodium replaces the 2-hydroxyethyl ester group.
- Molecular Formula : $ C7H{11}NNaO_5S $ .
Environmental Impact: The sodium salt is classified as a vPvM (very Persistent, very Mobile) substance with a half-life of 19 days in water, posing environmental risks . No direct data exists for the hydroxyethyl ester.
2-Acrylamido-2-methylpropanesulphonic Acid (CAS 5165-97-9)
Structural Differences :
- Functional Group : Free sulfonic acid (-SO$_3$H) instead of ester or sodium salt.
| Property | 2-Hydroxyethyl Ester | Sulfonic Acid |
|---|---|---|
| Acidity | Neutral (ester) | Strongly acidic (-SO$_3$H) |
| Use Cases | Controlled release systems | Ion-exchange resins, catalysts |
Homopolymer of Ammonium Salt (CAS 62152-14-1)
Structural Differences :
- Polymer Chain : Ammonium salt homopolymerized via acrylamido groups.
| Property | 2-Hydroxyethyl Ester | Ammonium Salt Homopolymer |
|---|---|---|
| Molecular Weight | ~250–300 g/mol | High (>10,000 g/mol) |
| Functionality | Monomeric reactivity | Thickening agent, flocculant |
Regulatory and Commercial Landscape
Biological Activity
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate, often referred to as a sulfonic acid derivative, has garnered attention in various biomedical applications due to its unique structural properties and potential biological activities. This compound is primarily studied for its role in organ preservation, cellular protection, and as a potential therapeutic agent against ischemia/reperfusion injury.
- Chemical Formula : C₈H₁₉N₁O₅S
- Molecular Weight : 209.24 g/mol
- CAS Number : 6976-37-0
Organ Preservation
Recent studies have highlighted the effectiveness of solutions containing 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate in preserving liver grafts during transplantation. In a comparative study involving rat models, this compound was part of a hypothermic machine perfusion (HMP) solution that demonstrated superior outcomes in preventing ischemia/reperfusion injury compared to traditional preservation solutions like histidine tryptophan ketoglutarate (HTK). Key findings included:
- Improved Hemodynamic Efficiency : Livers preserved with the HMP solution exhibited better hemodynamic responses post-rewarming.
- Higher Oxygen Consumption : The oxygen consumption rate was significantly elevated in the HMP group, indicating enhanced metabolic activity.
- Cellular Integrity : Histological assessments showed less damage and higher viability in the HMP-preserved livers .
Cellular Protection
The compound has also been investigated for its protective effects on cells under stress conditions. In vitro studies have indicated that it can mitigate oxidative stress and reduce apoptosis in various cell types. This is particularly relevant for conditions such as respiratory acidosis where cellular integrity is compromised.
Case Studies
- Liver Preservation Study :
- Oxidative Stress Mitigation :
Data Table
| Biological Activity | BGP-HMP Solution | HTK Solution | Control Group |
|---|---|---|---|
| Oxygen Consumption Rate | Higher | Lower | - |
| Histological Damage | Minimal | Significant | None |
| Apoptosis Rate | Lower | Higher | None |
| Functional Recovery | Enhanced | Impaired | Optimal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
